Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Pathways
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied in various chemical reactions and pathways. For instance, research has explored the effects of thiophenol on the reaction pathway of related compounds, revealing insights into ring expansion and nucleophilic substitution reactions (Fesenko et al., 2010). Additionally, the compound's interaction with different reagents and reaction conditions has been analyzed, highlighting the influence of basicity-nucleophilicity on reaction outcomes (Shutalev et al., 2010).
Thermodynamic Properties
The thermodynamic properties of this compound have been a subject of investigation. Studies have been conducted to determine combustion energies, enthalpies of combustion and formation, and other thermodynamic parameters, providing valuable data for understanding the physical and chemical behavior of these compounds (Klachko et al., 2020).
Synthesis and Pharmaceutical Applications
There is significant research into the synthesis of novel derivatives and analogs of this compound. Studies have focused on eco-friendly and efficient synthesis methods, leading to compounds with potential biological activities, such as antifungal and antibacterial properties. These research endeavors contribute to the development of new pharmaceutical agents (Nikalje et al., 2017), (Tiwari et al., 2018).
Spectroscopic and Structural Analysis
The structural and spectroscopic characteristics of this compound and its derivatives have been extensively studied. This includes crystal structure analysis, which is crucial for understanding the molecular conformation and interactions within the compounds. Such studies are fundamental in the field of materials science and pharmaceutical chemistry (Kurbanova et al., 2009).
Mechanism of Action
Another series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential . Some of these compounds were found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli . One of these compounds was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAWYJATJFYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304509 | |
Record name | Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299949-24-9 | |
Record name | Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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